![molecular formula C12H13N5O5 B4972428 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole](/img/structure/B4972428.png)
4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole
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Overview
Description
4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole, also known as NTO, is a highly energetic compound that has been extensively studied for its potential applications in various fields. NTO is a nitro-containing heterocyclic compound that has a high nitrogen content, making it an attractive candidate for use as a high-energy material.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is not well understood, but it is believed to involve the release of energy upon decomposition. 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is a highly energetic compound that has a high energy density, making it an attractive candidate for use as a propellant and explosive.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole. However, studies have shown that 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is toxic to aquatic organisms and can cause skin irritation and eye damage upon contact.
Advantages and Limitations for Lab Experiments
4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole has several advantages for use in lab experiments, including its high energy density and stability. However, 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is also highly toxic and requires careful handling and storage.
Future Directions
There are several future directions for research on 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole, including its potential use as a propellant and explosive, as well as its potential applications in the field of medicine. 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole has shown promise as a replacement for traditional explosives such as TNT, and further research is needed to fully understand its potential applications. Additionally, further studies are needed to better understand the biochemical and physiological effects of 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole and its potential toxicity to humans and the environment.
Synthesis Methods
The synthesis of 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole involves the reaction of 2-methylpiperidine with nitric acid to form 4-(2-methyl-1-piperidinyl)-5-nitro-2,1,3-benzoxadiazole, which is then further reacted with nitric acid to form 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole. The synthesis of 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole has been extensively studied for its potential applications in various fields, including military, aerospace, and industrial applications. 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole is a highly energetic compound that has a high energy density, making it an attractive candidate for use as a propellant and explosive. 4-(2-methyl-1-piperidinyl)-5,7-dinitro-2,1,3-benzoxadiazole has been used in rocket propellants and has shown promise as a replacement for traditional explosives such as TNT.
properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c1-7-4-2-3-5-15(7)12-9(17(20)21)6-8(16(18)19)10-11(12)14-22-13-10/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHSFUKJHPDIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-5,7-dinitro-2,1,3-benzoxadiazole |
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